molecular formula C11H14ClNO B1400833 3-Chloro-4-cyclopropylmethoxybenzylamine CAS No. 1248810-05-0

3-Chloro-4-cyclopropylmethoxybenzylamine

Cat. No.: B1400833
CAS No.: 1248810-05-0
M. Wt: 211.69 g/mol
InChI Key: QHKORSJTGMTROE-UHFFFAOYSA-N
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Description

3-Chloro-4-cyclopropylmethoxybenzylamine, or CPMB, is a cyclic amine compound used in a variety of scientific research applications. It has several unique properties that make it a valuable tool in the laboratory. CPMB is a colorless, odorless, and water-soluble compound, making it an ideal choice for many applications. It is also a strong base, which enables it to react with a variety of compounds and molecules. In addition, CPMB is an amphiphilic compound, meaning it has both hydrophobic and hydrophilic regions, making it useful for research involving surfaces. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CPMB.

Scientific Research Applications

CPMB is a valuable tool for a variety of scientific research applications. It is used in the synthesis of novel compounds, such as drugs and organic dyes. It is also used as a catalyst in organic reactions. In addition, CPMB has been used in the synthesis of organic polymers and in the production of nanomaterials. CPMB has also been used in the synthesis of biocompatible materials and in the study of protein-ligand interactions.

Mechanism of Action

CPMB is an amphiphilic compound, meaning it has both hydrophobic and hydrophilic regions. This enables it to interact with both hydrophobic and hydrophilic molecules. CPMB can also interact with proteins, as it has a high affinity for proteins. This enables CPMB to bind to proteins and modulate their activity.
Biochemical and Physiological Effects
CPMB has been studied for its potential effects on biochemical and physiological processes. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This suggests that CPMB may be involved in the regulation of neurotransmission. In addition, CPMB has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. This suggests that CPMB may be involved in the regulation of inflammation.

Advantages and Limitations for Lab Experiments

CPMB is a useful tool for many laboratory experiments. It is a colorless, odorless, and water-soluble compound, making it easy to work with. It is also a strong base, which enables it to react with a variety of compounds and molecules. In addition, CPMB is an amphiphilic compound, meaning it has both hydrophobic and hydrophilic regions, making it useful for research involving surfaces. However, there are some limitations to using CPMB in laboratory experiments. It is not very stable and has a tendency to degrade over time. In addition, CPMB is a strong base, which can cause unwanted side reactions in some experiments.

Future Directions

CPMB has many potential applications in the field of scientific research. It could be used in the synthesis of novel compounds, such as drugs and organic dyes. It could also be used in the synthesis of organic polymers and in the production of nanomaterials. In addition, CPMB could be used in the study of protein-ligand interactions and in the synthesis of biocompatible materials. Further research is needed to determine the full potential of CPMB.

Properties

IUPAC Name

[3-chloro-4-(cyclopropylmethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c12-10-5-9(6-13)3-4-11(10)14-7-8-1-2-8/h3-5,8H,1-2,6-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKORSJTGMTROE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201231864
Record name 3-Chloro-4-(cyclopropylmethoxy)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201231864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248810-05-0
Record name 3-Chloro-4-(cyclopropylmethoxy)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1248810-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-(cyclopropylmethoxy)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201231864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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